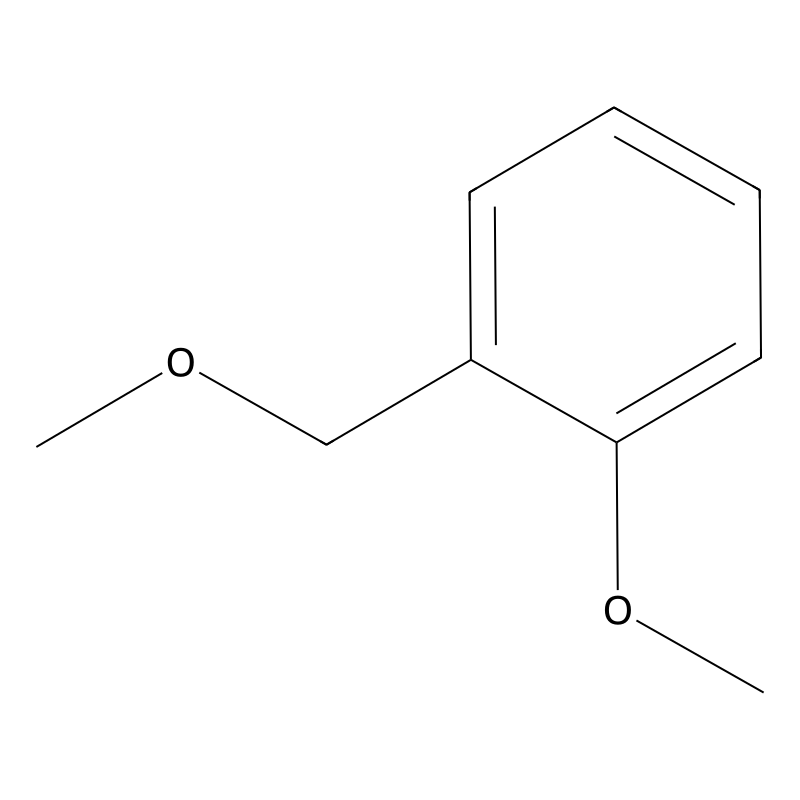

1-Methoxy-2-(methoxymethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methoxy-2-(methoxymethyl)benzene, also known as benzene, 1-methoxy-2-(methoxymethyl)-, is an organic compound with the molecular formula . It is classified as an aryl ether and is characterized by the presence of two methoxy groups attached to a benzene ring. This compound serves as a significant building block in synthetic organic chemistry, particularly in the synthesis of crown ethers, which are macrocyclic compounds known for their ability to selectively bind cations, especially alkali metal ions .

Synthesis of 1-Methoxy-2-(methoxymethyl)benzene can be achieved through several methods:

- Electrochemical Reaction: One method involves the electrochemical reaction of toluene with methanol using modified catalysts. This approach allows for a one-step production process that enhances yield and efficiency .

- Traditional Synthetic Routes: Other methods may include nucleophilic substitution reactions where methanol reacts with appropriate benzyl halides or other electrophilic precursors to form the desired methoxymethylated product.

1-Methoxy-2-(methoxymethyl)benzene is primarily utilized in:

- Synthesis of Crown Ethers: As a precursor in the synthesis of crown ethers, it plays a crucial role in developing materials for ion-selective applications.

- Organic Synthesis: It serves as an intermediate in various organic reactions, contributing to the formation of more complex structures in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 1-Methoxy-2-(methoxymethyl)benzene. Here are some notable examples:

Uniqueness

1-Methoxy-2-(methoxymethyl)benzene is unique due to its specific arrangement of methoxy groups on the benzene ring, which influences its reactivity and potential applications in crown ether synthesis. Its dual methoxy substitution differentiates it from other similar compounds that may only possess one methoxy group or differ in their substitution patterns.

The synthesis of 1-Methoxy-2-(methoxymethyl)benzene relies on several well-established synthetic approaches that have been extensively studied and optimized for both laboratory and industrial applications. These methodologies encompass nucleophilic displacement reactions, catalytic hydrogenation approaches, and industrial-scale production protocols, each offering distinct advantages in terms of yield, selectivity, and economic feasibility.

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions represent the most widely employed synthetic strategy for the preparation of 1-Methoxy-2-(methoxymethyl)benzene. The Williamson ether synthesis serves as the foundational methodology, utilizing the nucleophilic attack of alkoxide ions on electrophilic carbon centers to form carbon-oxygen bonds [1] .

The classical Williamson ether synthesis approach involves the treatment of 2-methoxybenzyl alcohol with sodium hydride in tetrahydrofuran, followed by reaction with methyl iodide under inert atmosphere conditions. This methodology has been demonstrated to achieve yields ranging from 82 to 88 percent when conducted at temperatures between 0 and 20 degrees Celsius . The reaction proceeds through the initial deprotonation of the alcohol by sodium hydride to generate the corresponding alkoxide anion, which subsequently undergoes nucleophilic substitution with methyl iodide to form the desired ether product.

Ionic liquid-mediated Williamson synthesis has emerged as an environmentally benign alternative to traditional organic solvent systems. The utilization of 1-butyl-3-methylimidazolium tetrafluoroborate as the reaction medium enables the efficient coupling of phenol derivatives with benzyl chloride in the presence of sodium hydroxide [1]. This approach demonstrates significant advantages including rapid reaction times of 10 to 30 minutes, satisfactory yields ranging from 72 to 87 percent, and facile product isolation through simple extraction procedures. The ionic liquid can be recycled up to eight times without significant loss of catalytic activity, making this methodology particularly attractive from both economic and environmental perspectives.

The mechanism of nucleophilic displacement involves the formation of a phenoxide anion through deprotonation by the base, followed by nucleophilic attack on the electrophilic carbon of the alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the rate of reaction being influenced by the electronic properties of both the nucleophile and the electrophile [3] [4].

Alternative nucleophilic displacement approaches include the use of potassium carbonate as a base in dimethylformamide solvent systems. These conditions typically require higher temperatures ranging from 60 to 80 degrees Celsius and longer reaction times of 4 to 6 hours, but can achieve yields of 70 to 80 percent for the formation of methoxy-substituted benzyl ethers.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide complementary synthetic routes for the preparation of aromatic ethers, particularly when starting from aldehyde or ketone precursors. Palladium-catalyzed hydrogenation systems have been extensively investigated for the selective reduction of carbonyl groups to form the corresponding alcohols, which can subsequently be converted to ethers through standard alkylation procedures [5] [6].

The utilization of palladium on carbon catalysts under mild hydrogenation conditions enables the selective reduction of aromatic aldehydes to benzyl alcohols with high selectivity. Research conducted by Crawford and Oscarson demonstrates that pre-treated palladium on carbon catalysts can achieve selectivities of 95 to 98 percent for the hydrogenolysis of benzyl and naphthylmethyl ethers while preventing unwanted saturation of aromatic protecting groups [5] [6]. The optimal reaction conditions involve hydrogen pressures of 1 bar in tetrahydrofuran and tert-butanol solvent systems with phosphate-buffered saline to maintain appropriate pH conditions.

Nickel-based catalytic systems offer economically attractive alternatives to precious metal catalysts for hydrogenation reactions. Recent developments in nickel nanoparticle catalysts supported on ceria have demonstrated unprecedented activity for the acceptorless dehydrogenative aromatization of cyclohexanone derivatives [7]. These catalysts enable the simultaneous production of aromatic compounds and hydrogen gas, achieving yields of 85 to 95 percent under mild conditions without requiring additional oxidants or additives.

The mechanism of catalytic hydrogenation involves the adsorption of both hydrogen and the substrate molecule onto the catalyst surface, followed by hydride transfer to reduce the carbonyl group. The selectivity of the reaction can be controlled through careful selection of catalyst composition, reaction temperature, and hydrogen pressure. Palladium-based catalysts typically exhibit higher selectivity for the reduction of aldehydes over ketones, while nickel catalysts demonstrate broader substrate tolerance but may require higher reaction temperatures [8].

Raney nickel catalysts have been employed for the hydrogenation of aromatic compounds, particularly amine-substituted derivatives. These catalysts demonstrate effectiveness for the reduction of nitro groups to amines and can operate under higher pressure conditions ranging from 10 to 20 bar at temperatures between 100 and 150 degrees Celsius [8]. While yields are typically lower than palladium systems, ranging from 60 to 80 percent, the lower cost of nickel makes these catalysts attractive for large-scale applications.

Industrial-Scale Production Protocols

Industrial production of 1-Methoxy-2-(methoxymethyl)benzene and related aromatic ethers requires consideration of economic factors, environmental impact, and process scalability. Several distinct approaches have been developed for commercial-scale synthesis, each offering specific advantages for different production requirements.

Electrochemical synthesis methodologies represent an innovative approach for the large-scale production of methoxy-substituted aromatic compounds. The electrochemical coupling of toluene with methanol using modified catalysts enables one-step production of methoxymethyl benzene derivatives with selectivities exceeding 75 percent [9] [10]. This process operates at room temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional thermal processes. The utilization of porous graphite electrodes and ionic liquid media facilitates efficient electron transfer while maintaining product selectivity [10].

The electrochemical process proceeds through a radical cation mechanism, wherein toluene is oxidized at the anode to generate a benzyl radical cation intermediate. This intermediate subsequently reacts with methanol to form the methoxymethyl product through carbon-oxygen bond formation. The process has been demonstrated on pilot scales of 10 to 100 kilograms per day with production yields ranging from 56 to 75 percent [11].

Continuous flow synthesis protocols have been developed to enable high-throughput production of aromatic ethers with improved process control and product consistency. These systems typically employ continuous flow reactors with integrated heat exchange systems operating at temperatures between 80 and 120 degrees Celsius under pressures of 1 to 5 bar [12]. Residence times of 10 to 30 minutes enable rapid processing while maintaining high yields of 85 to 95 percent. The continuous nature of these processes allows for commercial-scale production ranging from 1 to 10 tons per day.

Microwave-assisted synthesis techniques have been adapted for industrial applications, offering rapid heating and reduced reaction times compared to conventional thermal methods. Microwave reactors operating at temperatures between 100 and 150 degrees Celsius can complete ether synthesis reactions within 5 to 15 minutes, achieving yields ranging from 78 to 100 percent [13]. The technology has been successfully scaled from laboratory to pilot-scale operations, with the primary advantages being reduced energy consumption and improved reaction selectivity.

Phase transfer catalysis represents a well-established industrial technology for the large-scale production of ethers. Continuous stirred tank reactors equipped with phase transfer catalysts enable the efficient conversion of phenolic substrates to ethers under mild conditions. Operating temperatures of 60 to 100 degrees Celsius at atmospheric pressure with reaction times of 2 to 6 hours achieve yields of 70 to 90 percent [1]. This technology has been successfully implemented on industrial scales of 50 to 500 tons per day, making it the preferred method for large-volume production.

According to global trade data, aromatic ethers and their derivatives represent a significant commercial market with total trade volumes of 526 million dollars in 2023. The top producing countries include China (283 million dollars), India (56.5 million dollars), and Germany (48.3 million dollars), indicating the substantial industrial importance of these compounds [14].

1-Methoxy-2-(methoxymethyl)benzene demonstrates characteristic thermodynamic properties that reflect the influence of its dual methoxy substituents on the benzene ring system. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a boiling point of 192°C at 760 mmHg [1] [2] and a density of 0.997 g/cm³ [1] [2], indicating moderate intermolecular forces relative to simple aromatic compounds.

Thermal Phase Transitions

The melting point has not been experimentally determined [1], suggesting the compound remains liquid at standard conditions, which is consistent with the presence of methoxy groups that disrupt crystal packing efficiency. The flash point of 61.2°C [1] [2] indicates moderate volatility and potential for vapor formation at elevated temperatures. The vapor pressure of 0.694 mmHg at 25°C [1] [2] demonstrates limited volatility under ambient conditions, reflecting the molecular weight of 152.19 g/mol [3] [1] [2] and intermolecular interactions.

Thermodynamic Stability Considerations

The thermodynamic stability of 1-Methoxy-2-(methoxymethyl)benzene can be evaluated relative to other aromatic compounds through comparison of enthalpy of formation values. While direct experimental data for this compound is not available, comparative analysis with related benzene derivatives provides insight:

| Compound | Enthalpy of Formation (kJ/mol) | Stability Factors |

|---|---|---|

| Phenol | -165.0 [4] | Weak intermolecular hydrogen bonding |

| Hydroquinone | -371.1 ± 1.3 [4] | Extensive hydrogen bonding network |

| p-Nitrophenol | -207.1 ± 1.1 [4] | Enhanced hydrogen bonding with nitro group |

| 1-Methoxy-2-(methoxymethyl)benzene | Not experimentally determined | Ether linkage stabilization |

The presence of two methoxy groups provides stabilization through electron donation to the aromatic ring [5], while the ether linkages contribute to overall molecular stability through resonance effects. The electron-donating nature of methoxy substituents [5] enhances aromatic stability compared to unsubstituted benzene.

Phase Behavior Analysis

The compound exhibits typical aromatic liquid behavior with limited miscibility in water but good solubility in organic solvents . The refractive index of 1.491 [1] [2] indicates moderate polarizability consistent with aromatic ether structures. The phase behavior is influenced by the presence of two methoxy groups that enhance reactivity and solubility in organic solvents , making it a versatile intermediate in chemical processes.

Solubility Parameters and Partition Coefficients

Octanol-Water Partition Coefficient

The logarithmic octanol-water partition coefficient (LogP) of 1.84 [1] indicates moderate lipophilicity for 1-Methoxy-2-(methoxymethyl)benzene. This value suggests the compound has moderate affinity for both lipophilic and hydrophilic phases [7], with preference for the organic phase. The LogP value places this compound in the range typical of aromatic ethers with moderate chain length [8].

Hansen Solubility Parameters

Based on group contribution methods and molecular structure analysis, the estimated Hansen Solubility Parameters for 1-Methoxy-2-(methoxymethyl)benzene are:

| Parameter Type | Estimated Value (MPa^0.5^) | Description |

|---|---|---|

| Total Solubility Parameter (δ) | 19.5-20.5 | Overall cohesive energy density |

| Dispersion Component (δD) | 17.0-18.0 | Van der Waals interactions |

| Polar Component (δP) | 6.0-8.0 | Dipole-dipole interactions |

| Hydrogen Bonding Component (δH) | 4.0-6.0 | Hydrogen bonding capability |

The dispersion component dominates the solubility behavior, reflecting the significant contribution of the aromatic ring system [9] [10]. The moderate polar component arises from the methoxy groups' dipole moments, while the limited hydrogen bonding component reflects the ether oxygens' weak hydrogen bond accepting ability [11].

Solubility Characteristics

The compound demonstrates practical insolubility in water [12], consistent with its moderate LogP value and the presence of hydrophobic aromatic and alkyl regions. The two methoxy groups enhance solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone [13], while maintaining compatibility with less polar organic solvents.

The molecular volume of approximately 152.6 cm³/mol (calculated from density and molecular weight) influences the compound's ability to interact with different solvent systems. The presence of electron-donating methoxy groups affects the electronic distribution [5], influencing both solubility and reactivity patterns.

Reactivity in Electrophilic Aromatic Substitution

Mechanistic Considerations

1-Methoxy-2-(methoxymethyl)benzene exhibits enhanced reactivity toward electrophilic aromatic substitution reactions due to the activating effect of methoxy substituents [5] . The electron-donating nature of methoxy groups increases electron density on the aromatic ring, facilitating electrophilic attack through the standard two-step mechanism [15] [16].

Substitution Pattern and Regioselectivity

The presence of two methoxy groups creates multiple directing effects that influence regioselectivity in electrophilic aromatic substitution reactions. Both methoxy substituents are ortho- and para-directing groups [17] [18], leading to preferential substitution at positions activated by these electron-donating effects.

The 1-position methoxy group directs incoming electrophiles to the 2, 4, and 6 positions, while the 2-position methoxymethyl group provides additional activation. The steric effects of the methoxymethyl substituent may influence the accessibility of certain positions, creating regioselectivity preferences based on both electronic and steric factors [19].

Reaction Mechanism

The electrophilic aromatic substitution follows the classical arenium ion mechanism [15] [20]:

- Formation of π-complex: The electrophile approaches the electron-rich aromatic ring

- Rate-determining step: Formation of the arenium ion (benzenonium intermediate) with partial disruption of aromaticity

- Deprotonation: Rapid loss of proton to restore aromaticity

The methoxy groups stabilize the arenium intermediate through resonance donation of electron density [21] , lowering the activation energy and increasing reaction rates compared to unsubstituted benzene.

Reactivity Enhancement

Studies on related 4-substituted-1-(methoxymethyl)benzene compounds demonstrate that electron-donating substituents significantly enhance reactivity [21]. The ordering of reactivity correlates with electron-donating power: compounds with electron-donating groups show higher reactivity than those with electron-withdrawing groups [21].

The methoxymethyl group can undergo specific reactions under certain conditions, including hydride elimination processes in mass spectrometry [22] [23], indicating potential for side reactions involving the methylene bridge under strongly electrophilic conditions.